Cas no 313505-11-2 (4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide)
4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide
- Benzamide, 4-chloro-N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-
- Z28298734
- AKOS001023569
- SR-01000391739-1
- 4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 313505-11-2
- F0009-0051
- SR-01000391739
- 4-chloro-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)benzamide
- EU-0000426
-
- Inchi: 1S/C18H15ClN2OS/c1-11-3-4-14(9-12(11)2)16-10-23-18(20-16)21-17(22)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
- InChI Key: GUWAFMQZVGXIFA-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(C)C(C)=C2)=CS1)(=O)C1=CC=C(Cl)C=C1
Computed Properties
- Exact Mass: 342.0593620g/mol
- Monoisotopic Mass: 342.0593620g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Density: 1.314±0.06 g/cm3(Predicted)
- pka: 6.87±0.50(Predicted)
4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>
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| Life Chemicals | F0009-0051-2μmol |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0009-0051-5μmol |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 5μmol |
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| Life Chemicals | F0009-0051-10μmol |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 10μmol |
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| Life Chemicals | F0009-0051-20μmol |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0009-0051-1mg |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 1mg |
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| Life Chemicals | F0009-0051-2mg |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 2mg |
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| Life Chemicals | F0009-0051-3mg |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 3mg |
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| Life Chemicals | F0009-0051-4mg |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0009-0051-5mg |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0009-0051-10mg |
4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
313505-11-2 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide
Introduction to 4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 313505-11-2)
4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 313505-11-2, belongs to the benzamide class of molecules, which are well-documented for their diverse biological activities. The structural framework of this molecule incorporates several key functional groups, including a chloro substituent, a dimethylphenyl moiety, and a thiazole ring, which collectively contribute to its unique chemical properties and potential therapeutic applications.
The chloro group at the 4-position of the benzamide core is a common feature in many pharmacologically active compounds. This group not only influences the electronic properties of the molecule but also enhances its binding affinity to biological targets. The dimethylphenyl (or xylene) ring at the N-4 position introduces steric hindrance and lipophilicity, which can modulate the compound's solubility and permeability across biological membranes. Additionally, the presence of a thiazole ring in the structure suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the 4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide may interact with proteins involved in inflammation and immune response. The thiazole ring, in particular, has been shown to exhibit anti-inflammatory properties in several preclinical models. This has led to investigations into its potential as a lead compound for developing novel therapeutics targeting chronic inflammatory diseases.
The 3,4-dimethylphenyl substituent further enhances the compound's structural complexity and may contribute to its selectivity for specific biological targets. This moiety is known to improve pharmacokinetic profiles by increasing metabolic stability while maintaining adequate bioavailability. The benzamide core itself is a well-established pharmacophore in drug discovery, with numerous examples of benzamide derivatives having therapeutic effects ranging from pain management to anticancer applications.
In light of these structural features, researchers have been exploring the potential of 4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide as a scaffold for drug development. Initial in vitro studies have shown promising results regarding its ability to modulate key signaling pathways associated with diseases such as cancer and neurodegeneration. The compound's interaction with enzymes like kinases and phosphodiesterases has been particularly intriguing, suggesting its utility in inhibiting aberrant signaling cascades that contribute to disease progression.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These synthetic strategies not only enhance scalability but also allow for structural modifications to explore analogs with improved properties.
One of the most compelling aspects of 4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide is its potential in combination therapy regimens. Its ability to interact with multiple targets suggests that it could be used alongside other drugs to achieve synergistic effects. For instance, its anti-inflammatory properties could complement existing treatments for conditions like rheumatoid arthritis or inflammatory bowel disease by targeting different aspects of the disease pathway.
Regulatory considerations play a crucial role in advancing such compounds into clinical development. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Preclinical toxicology studies are essential to assess potential side effects and determine safe dosage ranges before human trials can commence. These studies provide critical data for regulatory agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) when evaluating new drug applications.
The integration of artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide. Machine learning algorithms can analyze vast datasets to predict biological activity and optimize molecular structures based on known bioisosteric relationships. This approach has significantly reduced the time required for hit identification and lead optimization phases in drug development pipelines.
Future research directions may focus on exploring derivatives of this compound that exhibit enhanced efficacy or reduced toxicity profiles. Structural modifications could involve replacing or altering functional groups while maintaining overall pharmacophoric integrity. Such modifications are often guided by insights gained from crystallographic studies of protein-ligand complexes or through fragment-based drug design strategies.
The role of thiazole derivatives in medicinal chemistry cannot be overstated due to their broad spectrum of biological activities ranging from antimicrobial to anticancer effects. The unique electronic properties conferred by sulfur-containing heterocycles make them particularly valuable as pharmacological tools for modulating enzyme function and receptor interactions at both cellular and molecular levels.
In conclusion,4-chloro-N-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide represents an intriguing compound with significant potential for therapeutic development across multiple disease areas including oncology,inflammation,and neurodegenerative disorders.* Its structural features,* predicted biological activities,*and synthetic accessibility make it an attractive candidate for further investigation.* As research continues,* advances in computational modeling*and high-throughput screening techniques*will likely accelerate*the translation*of this compound*from bench*to bedside.*
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